molecular formula C2H4Br2O B1626552 Bromo(bromomethoxy)methane CAS No. 4497-29-4

Bromo(bromomethoxy)methane

Cat. No. B1626552
CAS RN: 4497-29-4
M. Wt: 203.86 g/mol
InChI Key: CVDGHGWEHQIJTE-UHFFFAOYSA-N
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Description

Bromo(bromomethoxy)methane is a chemical compound with the molecular formula C2H4Br2O . It is used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of Bromo(bromomethoxy)methane consists of two carbon atoms, four hydrogen atoms, two bromine atoms, and one oxygen atom .


Physical And Chemical Properties Analysis

Bromo(bromomethoxy)methane has a density of 1.5±0.1 g/cm3 . Other physical and chemical properties such as boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not explicitly mentioned for Bromo(bromomethoxy)methane in the search results.

Scientific Research Applications

Bromomethylation of Thiols

Bromo(bromomethoxy)methane has been used in the bromomethylation of thiols, which is a process that provides synthetically valuable bromomethylated intermediates . This method minimizes the generation of highly toxic byproducts and has been demonstrated to be highly efficient .

Generation of Organometallics

The bromomethylation of thiols using Bromo(bromomethoxy)methane can lead to the generation of organometallics through metal-halogen exchange . This process has a potentially broader synthetic range and is extremely useful for the generation of valuable synthetic intermediates .

Synthesis of β-Hydroxysulfides

Bromo(bromomethoxy)methane can be used in the synthesis of β-hydroxysulfides, which are valuable synthetic intermediates . This constitutes a novel approach for the application of sulfenyl methyllithium organometallics .

Protection of OH Groups

Bromomethyl methyl ether, a compound similar to Bromo(bromomethoxy)methane, is used as a reagent for the protection of OH groups as their methoxymethyl (MOM) ethers . This process is crucial in many synthetic strategies, particularly in the field of organic chemistry .

Enantiocontrolled Synthesis

Bromomethyl methyl ether is also used in the enantiocontrolled synthesis of intermediate containing carbons 18 to 35 of the macrocyclic immunosuppressant FK-506 . This is a significant application in the field of medicinal chemistry .

Synthesis of 1-Methoxymethyl-4-tritylthio-2-azetidinone

Bromomethyl methyl ether has been used in the synthesis of 1-methoxymethyl-4-tritylthio-2-azetidinone . This compound has potential applications in various fields of chemical research .

Safety And Hazards

Bromo(bromomethoxy)methane is considered hazardous. It is flammable and can cause skin irritation, serious eye irritation, and respiratory irritation. It is also suspected of causing cancer and may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

bromo(bromomethoxy)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Br2O/c3-1-5-2-4/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDGHGWEHQIJTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(OCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40537840
Record name Bromo(bromomethoxy)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40537840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromo(bromomethoxy)methane

CAS RN

4497-29-4
Record name Bromo(bromomethoxy)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40537840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromo(bromomethoxy)methane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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